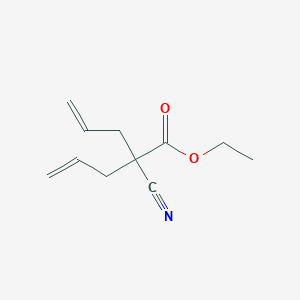

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-prop-2-enylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-5H,1-2,6-8H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUFVRPDOFXNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(CC=C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310614 | |

| Record name | ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3509-02-2 | |

| Record name | NSC229352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate allyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds. The allyl group can participate in addition and substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Nematicidal Activity

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate belongs to a broader class of α-substituted esters with demonstrated pesticidal properties. Key analogs include:

These analogs exhibit dual activity—direct nematode mortality and egg-hatching suppression—making them superior to traditional single-action pesticides .

Biological Activity

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate, also known as Diallyl Ethyl Cyanoacetate, is an organic compound with the molecular formula C₁₁H₁₅NO₂. This compound features a cyano group and an enol ether moiety, which contribute to its unique reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, providing insights into its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : Approximately 193.246 g/mol

- Boiling Point : Around 276.1ºC at 760 mmHg

The compound's structure includes a cyano group (-C≡N), which is known for its reactivity in various chemical reactions, making it an important intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, which may participate in further biochemical reactions. Additionally, the alkene group can engage in addition reactions, leading to the formation of new carbon-carbon bonds that can modify the compound's structure and reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₅NO₂ | Contains a cyano group; used in synthetic chemistry. |

| Ethyl Cyanoacetate | C₇H₇NO₂ | Simple cyanoacetate derivative |

| Diallyl Malonate | C₉H₁₄O₄ | Contains two allyl groups; used in polymer chemistry |

| Ethyl (E)-4-(aminomethyl)-4-methylpentanoate | C₁₀H₁₉N | Different functional groups; used in pharmaceuticals |

Case Study: Anticancer Activity

A study evaluated the sodium salt of a structurally similar compound against EAC cells. The results highlighted significant chemopreventive effects, including:

- Reduction of Tumor Volume : The treatment led to a marked decrease in tumor size.

- Apoptotic Effects : Enhanced expression of apoptotic markers such as caspase 3 was observed.

These findings underscore the potential of cyano-containing compounds like ethyl 2-cyano derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via base-mediated alkylation. A plausible route involves reacting a cyano-substituted pentenoate precursor with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone or ethanol under reflux . Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to maximize yield. Monitoring by TLC or HPLC ensures completion. For steric hindrance from the cyano and propenyl groups, slow addition of the alkylating agent improves regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Answer :

- NMR :

- ¹H NMR : Doublets for propenyl protons (δ 5.0–6.0 ppm, J ≈ 10–17 Hz) and cyano-adjacent methine protons (δ 3.5–4.5 ppm).

- ¹³C NMR : Cyano carbon (δ 115–120 ppm), ester carbonyl (δ 165–170 ppm).

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).

- X-ray crystallography : For absolute configuration confirmation, SHELXL refinement (via twin detection and disorder modeling) is recommended .

Q. How can researchers assess the hydrolytic stability of the ester and cyano groups under varying pH conditions?

- Answer : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25–40°C. Monitor degradation via HPLC, focusing on ester hydrolysis (retention time shifts) and cyano group conversion to carboxylic acids (IR/NMR validation). For acidic conditions (pH < 4), ester hydrolysis dominates; in basic media (pH > 10), cyano groups may hydrolyze to amides or carboxylates .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the chiral center in this compound?

- Answer : Use chiral catalysts such as cinchona alkaloid-derived phase-transfer catalysts or asymmetric organocatalysts (e.g., proline derivatives) during alkylation. For example, (R)-BINAP-ligated palladium complexes can induce asymmetry in propargylation steps. Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess (>90% ee) .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal motion artifacts?

- Answer :

- SHELXL refinement : Apply TWIN and BASF commands to model twinning, and PART instructions for disordered atoms .

- Dynamic vs. static disorder : Use anisotropic displacement parameters (ADPs) to distinguish thermal motion from true disorder.

- Validation tools : Check using R1/wR2 residuals (<5% discrepancy) and the Hirshfeld test for atomic placement accuracy .

Q. How do computational methods like DFT predict the compound’s reactivity in Michael addition reactions?

- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron-withdrawing cyano group’s effect on the α,β-unsaturated ester’s LUMO energy. Key steps:

- Optimize geometry of the enoate and nucleophile (e.g., malononitrile).

- Calculate Fukui indices to identify electrophilic centers.

- Simulate transition states to predict regioselectivity (e.g., 1,4- vs. 1,6-addition) .

Q. What experimental design mitigates side reactions during radical-mediated functionalization of the propenyl group?

- Answer :

- Initiation : Use AIBN or photoredox catalysts (e.g., Ir(ppy)₃) under blue light (450 nm) for controlled radical generation.

- Trapping agents : Add TEMPO or thiols to quench premature termination.

- Solvent effects : Non-polar solvents (e.g., toluene) reduce polar side reactions. Monitor via EPR spectroscopy for radical intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Answer :

- Solvent correction : Apply IEF-PCM solvent models in computational software (e.g., Gaussian) to account for DMSO or CDCl₃ effects.

- Conformational averaging : Use molecular dynamics (MD) simulations to identify dominant conformers contributing to observed shifts .

Q. Why might X-ray-derived bond angles differ from DFT-optimized geometries?

- Answer : Crystal packing forces (e.g., van der Waals interactions) distort bond angles vs. gas-phase DFT models. Compare with periodic boundary condition (PBC) DFT simulations (e.g., VASP) to account for solid-state effects .

Methodology Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.